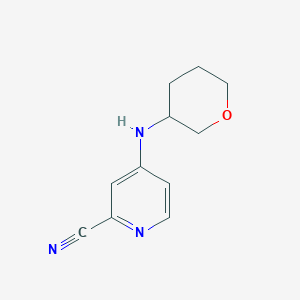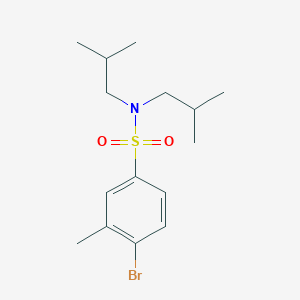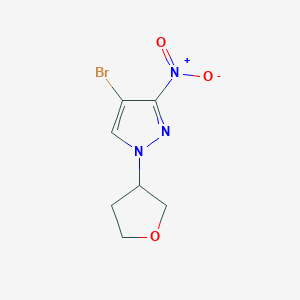![molecular formula C17H21NO3 B7570446 4-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid](/img/structure/B7570446.png)
4-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid, also known as NSAID 2, is a nonsteroidal anti-inflammatory drug (NSAID) that has been studied for its potential therapeutic uses in various medical conditions.
Mécanisme D'action
The mechanism of action of 4-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain, fever, and swelling. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the reduction of inflammation, pain, and fever. It also has anti-cancer properties, inhibiting the growth of cancer cells. In addition, it has been shown to have antioxidant properties, protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid in lab experiments include its anti-inflammatory, anti-cancer, and antioxidant properties. Its mechanism of action is well-understood, making it a reliable tool for studying inflammation and cancer. However, the limitations include its potential toxicity and the need for further studies to determine its efficacy in humans.
Orientations Futures
There are several future directions for the study of 4-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid. These include:
1. Further studies to determine its efficacy in humans for the treatment of inflammation, pain, and cancer.
2. Development of new derivatives of this compound with improved efficacy and reduced toxicity.
3. Investigation of its potential use in the treatment of other medical conditions, such as neurodegenerative diseases and cardiovascular diseases.
4. Studies to determine its mechanism of action in more detail, including its effects on other signaling pathways.
Conclusion:
In conclusion, this compound is a promising drug candidate with potential therapeutic uses in various medical conditions. Its anti-inflammatory, anti-cancer, and antioxidant properties make it a valuable tool for studying inflammation and cancer. Further studies are needed to determine its efficacy and safety in humans and to develop new derivatives with improved properties.
Méthodes De Synthèse
The synthesis of 4-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid involves the reaction of 2-(cyclohexen-1-yl)acetic acid with ethylenediamine, followed by the reaction of the resulting product with 4-chlorobenzoic acid. The final product is obtained through purification and recrystallization processes.
Applications De Recherche Scientifique
4-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid has been studied for its potential therapeutic uses in various medical conditions, including inflammation, pain, and cancer. Its anti-inflammatory properties have been shown to be effective in reducing inflammation and pain in animal models. In addition, studies have shown that it has anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
4-[2-[[2-(cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-16(12-14-4-2-1-3-5-14)18-11-10-13-6-8-15(9-7-13)17(20)21/h4,6-9H,1-3,5,10-12H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHPBLCUTPLCPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CC(=O)NCCC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]butanamide](/img/structure/B7570366.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-1-thiophen-3-ylpropan-2-amine](/img/structure/B7570367.png)
![N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide](/img/structure/B7570372.png)
![N-(oxan-3-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7570378.png)


![Ethyl 3-bromo-4-[1-(furan-2-yl)propan-2-ylamino]benzoate](/img/structure/B7570396.png)

![3-[(3,4-Dimethylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570406.png)
![N-[(3-bromophenyl)methyl]-2-methylquinolin-8-amine](/img/structure/B7570423.png)
![3-[1-[2-(Cyclohexen-1-yl)acetyl]piperidin-2-yl]propanoic acid](/img/structure/B7570433.png)
![2-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid](/img/structure/B7570440.png)

![1-[2-(Cyclohexen-1-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7570464.png)
